Phenthoate

Description

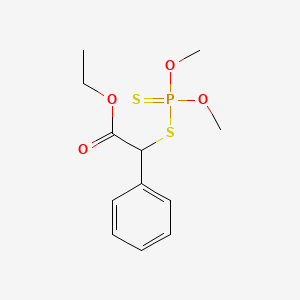

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17O4PS2/c1-4-16-12(13)11(10-8-6-5-7-9-10)19-17(18,14-2)15-3/h5-9,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMUDJHXFNRLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042280 | |

| Record name | Phenthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; mp = 17-18 deg C; Technical product: reddish-yellow liquid; [HSDB] Liquid; [MSDSonline] | |

| Record name | Phenthoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

70-80 °C at 2-5X10-5 mm Hg | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

165-170 °C | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

REDDISH-YELLOW OIL; SOLUBILITY: IN WATER @ 20 °C= 200 MG/L (TECHNICAL GRADE); IN HEXANE @ 20 °C= 120 G/L; GREATER THAN 200 G/L IN 1,2-DIMETHOXYETHANE, 20 °C (PURE); IN PETROLEUM SPIRIT @ 20 °C= 100-170 G/L /TECHNICAL/, 11 MG/L WATER @ 24 °C, Miscible in all proportions with methanol, ethanol, benzene, xylene, acetone, cyclohexanone, methylcellosolve, carbon tetrachloride and carbon disulfide, ethyl ether, dioxane, and cyclohexane, Soluble in aromatic hydrocarbons, ketones, alcohols, chloroform, and carbon tetrachloride. Barely soluble in ... petroleum ether. | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.226 @ 20 °C/4 °C | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000026 [mmHg], 2.6X10-6 mm Hg at 25 °C | |

| Record name | Phenthoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, CRYSTALLINE SOLID | |

CAS No. |

2597-03-7, 61361-99-7, 61362-00-3, 61391-87-5 | |

| Record name | Phenthoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2597-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenthoate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-, ethyl ester, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061361997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-, ethyl ester, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061362003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Papthion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061391875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENTHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J96Q7F091K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

17 TO 18 °C | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway and Impurities of Phenthoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Phenthoate, a widely used organothiophosphate insecticide. It details the core synthesis pathway, identifies critical process-related impurities, and discusses their mechanisms of formation. Furthermore, this guide outlines detailed experimental protocols for both the synthesis and the analytical characterization of this compound and its impurities, adhering to stringent quality control principles.

Core Synthesis Pathway of this compound

This compound, chemically known as S-[α-(ethoxycarbonyl)benzyl] O,O-dimethyl phosphorodithioate, is synthesized through a nucleophilic substitution reaction. The primary industrial synthesis route involves the reaction of a salt of O,O-dimethyldithiophosphoric acid with an activated derivative of ethyl phenylacetate, typically ethyl α-bromophenylacetate.

The synthesis can be conceptually broken down into two main stages:

-

Formation of the Nucleophile: Preparation of the ammonium or alkali metal salt of O,O-dimethyldithiophosphoric acid.

-

Alkylation Reaction: The nucleophilic attack of the dithiophosphate salt on ethyl α-bromophenylacetate to form the final this compound molecule.

dot

Caption: Core synthesis pathway of this compound.

Impurities in this compound Synthesis

During the synthesis and storage of this compound, several impurities can be formed. The presence of these impurities is a significant concern as they can substantially increase the toxicity of the technical-grade product.[1]

Key Process-Related Impurities

The most significant impurities found in technical-grade this compound are:

-

O,S,S-trimethyl phosphorodithioate *

-

O,O,S-trimethyl phosphorothioate *

These impurities have been shown to be potent inhibitors of acetylcholinesterase and can potentiate the acute toxicity of this compound.[1]

Formation Pathways of Key Impurities

The formation of these impurities can occur through several mechanisms, including side reactions during synthesis and degradation of the final product.

2.2.1. S-Methylation Pathway

The presence of excess methylating agents or reaction conditions that promote methylation of the sulfur atoms can lead to the formation of O,S,S-trimethyl phosphorodithioate. This can occur via the S-methylation of the intermediate O,O-dimethyldithiophosphoric acid.[2]

2.2.2. Thiono-Thiolo Rearrangement (Pishchimuka Reaction)

Organothiophosphates containing a P=S (thiono) bond can undergo thermal or catalytically induced isomerization to the corresponding P=O (thiolo) isomer. This rearrangement, known as the Pishchimuka reaction, can lead to the formation of O,O,S-trimethyl phosphorothioate from related O,O-dimethyl thiophosphate precursors or through rearrangement of this compound itself under certain conditions. This rearrangement is a known phenomenon in organothiophosphate chemistry.

dot

Caption: Formation pathways of key impurities in this compound.

Quantitative Data on Impurity and Toxicity

The presence of impurities has a marked effect on the acute toxicity of technical this compound. The following table summarizes the impact of purity on the oral LD₅₀ in rats.

| Purity of this compound (%) | Acute Oral LD₅₀ in Rats (mg/kg body weight) |

| 98.5 | 4,728 |

| 90.5 | 242 |

| 78.7 | 118 |

| 61.2 | 77.7 |

Source: Data compiled from pesticide residue evaluations.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Phosphorus pentasulfide (P₂S₅)

-

Anhydrous Methanol (CH₃OH)

-

Ammonia (gas) or Ammonium Hydroxide (NH₄OH)

-

Ethyl α-bromophenylacetate (C₁₀H₁₁BrO₂)

-

Toluene (or other suitable inert solvent)

-

Saturated Sodium Chloride Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Preparation of O,O-Dimethyldithiophosphoric Acid: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, a suspension of phosphorus pentasulfide in toluene is prepared. Anhydrous methanol is added dropwise while maintaining the temperature between 60-70°C. The reaction is typically stirred for 2-3 hours at this temperature.

-

Formation of the Ammonium Salt: The reaction mixture is cooled, and ammonia gas is bubbled through the solution, or ammonium hydroxide is added to precipitate the ammonium salt of O,O-dimethyldithiophosphoric acid. The salt is then filtered and dried.

-

Alkylation Reaction: The dried ammonium salt is suspended in a suitable solvent like acetonitrile or acetone. Ethyl α-bromophenylacetate is added dropwise to the suspension at room temperature. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove any inorganic salts. The filtrate is washed with water and then with a saturated sodium chloride solution. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Analysis of this compound and Impurities

The identification and quantification of this compound and its impurities are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred analytical techniques.

4.2.1. HPLC Method for Impurity Profiling

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: UV detector at a suitable wavelength (e.g., 254 nm).

-

Procedure: A standard solution of this compound and samples of the technical material are injected into the HPLC system. The retention times of the impurities are compared with those of known impurity standards. Quantification is performed by comparing the peak areas of the impurities with the peak area of a known concentration of the this compound standard.

4.2.2. GC-MS Method for Identification and Quantification

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector.

-

Oven Temperature Program: A suitable temperature gradient to separate this compound from its impurities.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the target analytes.

-

Procedure: Samples are injected into the GC-MS system. The identification of this compound and its impurities is based on their retention times and mass spectra. Quantification can be achieved using an internal standard method.

dot

Caption: General experimental workflow for this compound synthesis and analysis.

Conclusion

The synthesis of this compound is a well-established process, yet it requires careful control to minimize the formation of toxic impurities. A thorough understanding of the synthesis pathway and the mechanisms of impurity formation is crucial for producing a safe and effective product. The implementation of robust analytical methods, such as HPLC and GC-MS, is essential for the quality control of technical-grade this compound, ensuring compliance with regulatory standards and safeguarding human and environmental health. For regulatory submissions, a comprehensive 5-batch analysis under Good Laboratory Practice (GLP) is typically required to fully characterize the impurity profile of the manufactured active ingredient.

References

An In-depth Technical Guide to the Industrial Synthesis of Phenthoate from Ethyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial synthesis of Phenthoate, an organothiophosphate insecticide, commencing from the precursor ethyl mandelate. This document outlines the core chemical transformations, detailed experimental protocols, and critical process parameters. All quantitative data is presented in tabular format for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis pathway.

Introduction

This compound, chemically known as ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate, is a non-systemic insecticide and acaricide with both contact and stomach action.[1][2] It functions as an acetylcholinesterase (AChE) inhibitor.[1][3] The technical grade product is typically a reddish-yellow liquid, while the pure compound is a colorless crystalline solid.[2][3] The industrial synthesis of this compound from ethyl mandelate is a two-step process involving an initial chlorination followed by a substitution reaction with a phosphorodithioate salt.

Chemical Synthesis Pathway

The synthesis of this compound from ethyl mandelate proceeds through two primary chemical transformations:

-

Chlorination of Ethyl Mandelate: The hydroxyl group of ethyl mandelate is replaced by a chlorine atom to form the key intermediate, ethyl 2-chloro-2-phenylacetate. This reaction is typically achieved using a chlorinating agent such as thionyl chloride.

-

Phosphorodithioation: The chlorinated intermediate, ethyl 2-chloro-2-phenylacetate, is then reacted with an O,O-dimethyl phosphorodithioate salt, such as sodium O,O-dimethyl dithiophosphate, to yield this compound. This step forms the phosphorodithioate ester linkage.[1][4]

The overall reaction scheme is depicted below:

Figure 1: Chemical synthesis pathway of this compound from Ethyl Mandelate.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloro-2-phenylacetate

Objective: To synthesize the intermediate ethyl 2-chloro-2-phenylacetate from ethyl mandelate.

Reactants:

-

Ethyl mandelate

-

Thionyl chloride

Procedure:

-

In a suitable reactor, 0.80 moles of ethyl mandelate are mixed with 0.82 moles of thionyl chloride.

-

The resulting solution is allowed to stand at room temperature for 16 hours.

-

Following the incubation period, the reaction mixture is heated on a water bath for 30 minutes.

-

The mixture is then carefully poured into ice-water.

-

The product, ethyl 2-chloro-2-phenylacetate, is extracted several times with ether.

-

The combined ether extracts are isolated and purified by distillation. The fraction boiling at 98°C/1.5 mm Hg is collected.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 81-85% | PrepChem.com |

Step 2: Synthesis of this compound

Objective: To synthesize this compound by reacting ethyl 2-chloro-2-phenylacetate with O,O-dimethyl sodium dithiophosphate.

Reactants:

-

Ethyl 2-chloro-2-phenylacetate (or ethyl α-bromophenylacetate)

-

O,O-dimethyl sodium dithiophosphate aqueous solution

-

Toluene

-

Phase transfer catalyst

Procedure:

-

An aqueous solution of 160 moles of O,O-dimethyl sodium dithiophosphate (pre-treated with Na2CO3) is charged into a reactor.

-

30 L of toluene is added to the reactor.

-

The mixture is heated to a temperature of 40 to 45°C.

-

A phase transfer catalyst is introduced into the mixture.

-

100 moles of ethyl α-bromophenylacetate (a similar substrate to the chloro-analogue) is added dropwise over a period of 0.5 to 1 hour.[4]

-

After the addition is complete, the reaction mixture is incubated at 65°C for 4 hours.[4]

-

The resulting crude this compound is subjected to alkaline washing, neutralization, and water washing.

-

The solvent is removed to yield a red-yellow oily crude product.

Quantitative Data:

| Parameter | Value | Reference |

| Crude Product Content | 92% | ECHEMI |

| Yield | 88% | ECHEMI |

Industrial Purification

The crude this compound obtained from the synthesis has a purity of approximately 92%.[4] For many applications, a higher purity is required. Industrial purification can be achieved through several methods, including:

-

Recrystallization: The crude product can be dissolved in a suitable solvent mixture, such as n-hexane/isopropanol, followed by recrystallization to obtain a product with a purity of ≥96%.[5]

-

Simulated Moving Bed (SMB) Chromatography: For the separation of stereoisomers and to achieve very high purity (e.g., 98.0% S-phenthoate and 98.2% R-phenthoate), industrial-scale SMB chromatography can be employed.[5] The crude this compound is dissolved in a mobile phase (e.g., n-hexane and isopropanol) and passed through the SMB system.[5]

The general workflow for the synthesis and purification is illustrated below:

Figure 2: General experimental workflow for the synthesis and purification of this compound.

Safety and Handling

The industrial synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

Key Hazards:

-

Thionyl Chloride: Corrosive and toxic. Reacts violently with water.

-

Organophosphates (this compound and intermediates): Toxic and can be absorbed through the skin. They are cholinesterase inhibitors.

-

Solvents (Toluene, Ether, Hexane): Flammable and can be harmful if inhaled or absorbed through the skin.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6] In industrial settings, full protective clothing and respiratory protection may be necessary.

-

Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood, to prevent the buildup of harmful vapors.[6]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in areas where these chemicals are handled.[6]

-

Storage: Store chemicals in tightly sealed, original containers in a cool, dry, and well-ventilated area away from heat, direct sunlight, and incompatible materials such as strong acids and bases.[6][7]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The industrial synthesis of this compound from ethyl mandelate is a well-established process that relies on two key chemical transformations. By carefully controlling the reaction conditions and implementing robust purification techniques, high-purity this compound can be produced efficiently. The process, however, involves hazardous materials, and strict adherence to safety and handling protocols is paramount to ensure the safety of personnel and minimize environmental impact. This guide provides a foundational understanding of the synthesis process for researchers and professionals in the field.

References

- 1. This compound (Ref: OMS 1075) [sitem.herts.ac.uk]

- 2. coromandel.biz [coromandel.biz]

- 3. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. CN106632463A - Preparation method and use of this compound stereoisomer - Google Patents [patents.google.com]

- 6. simonisbv.nl [simonisbv.nl]

- 7. tlongagro.com [tlongagro.com]

A Technical Guide to the Chirality and Enantiomeric Properties of Phenthoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenthoate, a widely utilized organophosphate insecticide, possesses a chiral center, leading to the existence of two enantiomers with distinct stereochemistry. This technical guide provides an in-depth exploration of the chirality of this compound and its implications for biological activity, environmental fate, and analytical determination. While it is established that the enantiomers of this compound exhibit differential insecticidal efficacy and toxicity, a comprehensive repository of comparative quantitative toxicity data (LC50/LD50) for individual enantiomers remains largely undocumented in publicly accessible literature. This guide summarizes the available quantitative data, details experimental protocols for enantioselective analysis, and provides visualizations of the relevant biochemical pathways and experimental workflows to support further research and development in this area.

Introduction

This compound, with the IUPAC name S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate, is a non-systemic insecticide and acaricide that exerts its effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[1] The molecule contains a single chiral center at the α-carbon of the ethyl benzeneacetate moiety, resulting in the existence of two enantiomers: (R)-phenthoate and (S)-phenthoate.[1] Although commercially available as a racemic mixture, research indicates that the biological and environmental properties of these enantiomers are not identical.[2][3] Understanding the specific activities of each enantiomer is crucial for optimizing pesticide efficacy, minimizing non-target toxicity, and conducting accurate environmental risk assessments.

Enantiomeric Properties and Biological Activity

The differential interaction of this compound enantiomers with the active site of acetylcholinesterase is the primary driver of their varying biological activities. The enzyme's chiral environment leads to a stereoselective binding affinity, resulting in one enantiomer being a more potent inhibitor than the other.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, functions by phosphorylating the serine hydroxyl group within the active site of acetylcholinesterase. This irreversible inhibition leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately death of the target organism.

Enantioselective Bioactivity

Studies have demonstrated a significant enantioselectivity in the neurotoxicity of this compound. The (R)-enantiomer has been shown to have a substantially higher affinity for acetylcholinesterase compared to the (S)-enantiomer.[4] This is reflected in their differing binding affinity constants (K). While specific insecticidal activity data for individual enantiomers is sparse, it is generally reported that the (+)-phenthoate enantiomer exhibits greater insecticidal potency.[1]

Quantitative Data

The following tables summarize the available quantitative data on the enantiomeric properties and toxicity of this compound. It is important to note the limited availability of enantiomer-specific toxicity data (LC50/LD50 values).

Table 1: Enantioselective Binding Affinity to Acetylcholinesterase (AChE)

| Enantiomer | Binding Affinity Constant (K) (M⁻¹) | Reference |

| (R)-Phenthoate | 1.486 × 10⁵ | [4] |

| (S)-Phenthoate | 4.503 × 10⁴ | [4] |

Table 2: Acute Toxicity of Racemic this compound

| Organism | Exposure Route | Toxicity Value | Vehicle | Reference |

| Rat | Oral | LD50: 116 mg/kg | Groundnut Oil | [5] |

| Labeo rohita (freshwater fish) | Water | 96-hour LC50: 2.1 mg/L | - | [6] |

Note: The literature extensively documents the toxicity of racemic this compound. However, a significant data gap exists for the comparative acute toxicity (LC50/LD50) of the individual (R)- and (S)- or (+)- and (-)-enantiomers of this compound against various target and non-target organisms.

Experimental Protocols

Enantioselective Analysis by RP-HPLC-MS/MS

This protocol describes a method for the separation and detection of this compound enantiomers in plant-origin matrices.[3]

Instrumentation:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

-

Chiral Column: OJ-RH

-

Mobile Phase: Methanol:Water (85:15, v/v)

-

Flow Rate: 1 mL/min

-

Column Temperature: 30°C

Sample Preparation (Plant Matrices):

-

Extraction: Homogenize the sample and extract with acetonitrile.

-

Cleanup: Use graphitized carbon black as a sorbent for cleanup.

-

Analysis: Inject the final extract into the RP-HPLC-MS/MS system.

Chiral Resolution by Simulated Moving Bed (SMB) Chromatography

This protocol outlines a method for the industrial-scale separation of this compound enantiomers.[7]

System:

-

Simulated Moving Bed (SMB) chromatography system.

Chromatographic Conditions:

-

Stationary Phase (Filler): Cellulose 3,5-dimethylphenylcarbamate

-

Mobile Phase: n-hexane:isopropanol (5:1, v/v)

-

Temperature: 15°C

Procedure:

-

Dissolve racemic this compound in the mobile phase.

-

Introduce the sample into the SMB system.

-

Collect the extract (rich in one enantiomer) and raffinate (rich in the other enantiomer) streams.

-

Perform low-temperature desolventizing and recrystallization to obtain the purified S- and R-phenthoate enantiomers.

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

Caption: Acetylcholinesterase (AChE) inhibition by this compound enantiomers.

Experimental Workflow: Enantioselective Analysis

Caption: Workflow for the enantioselective analysis of this compound.

Synthesis and Resolution

The industrial synthesis of this compound typically results in a racemic mixture.[1] The process involves the reaction of an α-haloester with a dialkyl phosphorodithioate. Asymmetric synthesis of this compound to produce a single enantiomer is not a widely reported standard industrial practice. However, the resolution of the racemic mixture can be achieved through chiral chromatography, as detailed in the experimental protocols section, to isolate the individual enantiomers for research and specialized applications.[7]

Conclusion

This compound's chirality is a critical factor influencing its biological activity and environmental behavior. The demonstrated enantioselectivity in its primary mechanism of action—acetylcholinesterase inhibition—underscores the need for an enantiomer-specific approach to its study and regulation. While robust methods for the analytical separation of this compound enantiomers exist, a significant knowledge gap persists regarding their comparative toxicology. Future research should prioritize the determination of enantiomer-specific toxicity data (LC50/LD50) for a comprehensive range of organisms. This will enable more accurate risk assessments and potentially lead to the development of more effective and environmentally benign pesticide formulations. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals working to advance our understanding of the stereochemical aspects of pesticide science.

References

- 1. Enantiomer-specific measurements of current-use pesticides in aquatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fast and precise determination of this compound and its enantiomeric ratio in soil by the matrix solid-phase dispersion method and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective determination of this compound enantiomers in plant-origin matrices using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (Ref: OMS 1075) [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

Unraveling the Potency of (+)-Phenthoate: A Technical Guide to its Enantioselective Insecticidal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenthoate, a non-systemic organophosphate insecticide, has been utilized for the control of a broad spectrum of insect pests.[1] As a chiral compound, this compound exists as two enantiomers, (+)-phenthoate and (-)-phenthoate. It is a well-established principle in pharmacology and toxicology that enantiomers of a chiral molecule can exhibit significantly different biological activities. This technical guide provides an in-depth analysis of the insecticidal potency of the (+)-phenthoate enantiomer, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. It is generally recognized that the (+)-phenthoate enantiomer possesses greater insecticidal potency.[1]

Core Concept: Enantioselectivity in Insecticidal Action

The differential insecticidal activity between the enantiomers of this compound arises from the stereospecific nature of the biological target, primarily the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the central nervous system of insects, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.

The active site of AChE is a chiral environment. Consequently, the two enantiomers of this compound can interact with the enzyme's active site with different affinities and inhibitory efficiencies. The (+)-enantiomer, due to its specific three-dimensional conformation, is believed to have a more complementary fit to the AChE active site, leading to a more potent inhibitory effect compared to the (-)-enantiomer.

Signaling Pathway of this compound in Insects

The primary signaling pathway disrupted by this compound in insects is the cholinergic signaling pathway. The following diagram illustrates the mechanism of action.

Caption: Mechanism of acetylcholinesterase inhibition by (+)-phenthoate.

Quantitative Data on Insecticidal Potency

The following table summarizes the available quantitative data for racemic this compound against the housefly, Musca domestica.

| Insect Species | Enantiomeric Form | Bioassay Method | LD50 | Citation |

| Musca domestica (Male) | Racemic | Topical Application | 2.151 µ g/fly | [2] |

| Musca domestica (Female) | Racemic | Topical Application | 1.849 µ g/fly | [2] |

Experimental Protocols

A standardized method for assessing the insecticidal potency of this compound enantiomers is the topical application bioassay. This method allows for the precise delivery of a known dose of the insecticide to individual insects.

Topical Application Bioassay for Musca domestica

This protocol is adapted from established methods for insecticide toxicity testing in houseflies.

1. Insect Rearing:

-

Maintain a susceptible laboratory strain of Musca domestica.

-

Rear larvae on a standard diet (e.g., a mixture of wheat bran, yeast, and water) at 25-27°C and 60-70% relative humidity.

-

Provide adult flies with a diet of powdered milk and sugar, and a water source.

-

Use 2-3 day old adult female flies for the bioassay, as they often exhibit a more consistent response.

2. Preparation of Dosing Solutions:

-

Prepare stock solutions of (+)-phenthoate, (-)-phenthoate, and racemic this compound in a high-purity volatile solvent such as acetone.

-

Perform serial dilutions of the stock solutions to create a range of at least five concentrations that are expected to result in mortalities between 10% and 90%.

3. Dosing Procedure:

-

Anesthetize the adult houseflies lightly using carbon dioxide or by chilling them.

-

Use a calibrated micro-applicator to deliver a precise volume (typically 0.5 to 1 µL) of the dosing solution to the dorsal thorax of each fly.

-

Treat a control group of flies with the solvent only.

-

Treat at least three replicates of 15-25 flies for each concentration and the control.

4. Post-Treatment Observation:

-

Place the treated flies in clean holding containers with access to food and water.

-

Maintain the flies under the same environmental conditions as rearing.

-

Assess mortality at 24 and 48 hours post-treatment. Flies that are unable to move or show coordinated movement upon gentle prodding are considered dead.

5. Data Analysis:

-

Correct the mortality data for control mortality using Abbott's formula.

-

Perform probit analysis to determine the LD50 (the dose required to kill 50% of the test population) and its 95% confidence intervals for each enantiomer and the racemic mixture.

Experimental Workflow

The following diagram outlines the key steps in a typical topical application bioassay.

Caption: Workflow for a topical application bioassay.

Conclusion and Future Directions

The available evidence strongly indicates that the insecticidal activity of this compound is enantioselective, with the (+)-enantiomer being the more potent form. This is attributed to a more favorable interaction with the active site of the target enzyme, acetylcholinesterase. While quantitative data for the racemic mixture is available for some insect species, there is a clear need for further research to determine the specific LD50 or LC50 values of the individual (+)- and (-)-phenthoate enantiomers against a wider range of economically important insect pests. Such data would not only provide a more precise understanding of the structure-activity relationship but could also inform the development of more effective and potentially more environmentally benign insect control agents by utilizing the more active enantiomer. Future research should also focus on in-vitro studies to determine the IC50 values of the individual enantiomers against AChE from various insect species to further elucidate the molecular basis of their differential toxicity.

References

Phenthoate: A Technical Overview of its Chemical Properties and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organophosphate insecticide Phenthoate, with a focus on its chemical characteristics, mechanism of action, and toxicological data. The information is presented to be a valuable resource for professionals in research and development.

Core Chemical Identifiers

This compound is an organothiophosphate insecticide and acaricide. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Citation |

| Chemical Formula | C12H17O4PS2 | [1][2] |

| Molecular Weight | 320.36 g/mol | [2] |

| CAS Number | 2597-03-7 | [2] |

| Appearance | Yellowish to Reddish Liquid | [1] |

| Solubility in Water | 11 mg/L at 25°C | [1] |

Mechanism of Action: Cholinesterase Inhibition

The primary mode of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1][3] AChE is critical for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to hyperstimulation of nicotinic and muscarinic receptors and subsequent disruption of neurotransmission.[3][4] This uncontrolled nerve firing results in the toxic effects observed in insects and other organisms.

Toxicological Data

The toxicity of this compound has been evaluated in various animal models. The following tables summarize key acute toxicity data.

Table 1: Acute Oral and Dermal Toxicity in Rats

| Metric | Value | Purity of Technical Sample | Citation |

| Oral LD50 | >2000 mg/kg | 92% min | [1] |

| Oral LD50 | 4728 mg/kg | 98.5% | [2] |

| Oral LD50 | 242 mg/kg | 90.5% | [2] |

| Oral LD50 | 118 mg/kg | 78.7% | [2] |

| Oral LD50 | 77.7 mg/kg | 61.2% | [2] |

| Oral LD50 | 116 mg/kg | Not specified | [5] |

| Dermal LD50 | >2000 mg/kg | 92% min | [1] |

| Inhalation LC50 (4h) | >4.27 mg/L air | 92% min | [1] |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in air or water that kills half of the test subjects.

Table 2: Ecotoxicity Data

| Organism | Metric | Value | Citation |

| Pheasants | Acute Oral LD50 | 218 mg/kg | [1] |

| Quail | Acute Oral LD50 | 300 mg/kg | [1] |

| Carp | TLm (48h) | 2.5 ppm | [1] |

| Goldfish | TLm (48h) | 2.4 ppm | [1] |

| Bees | LD50 | 0.306 µ g/bee | [1] |

| Labeo rohita (freshwater fish) | LC50 (24h) | 3.0 mg/L | [6] |

| Labeo rohita (freshwater fish) | LC50 (48h) | 2.6 mg/L | [6] |

| Labeo rohita (freshwater fish) | LC50 (72h) | 2.3 mg/L | [6] |

| Labeo rohita (freshwater fish) | LC50 (96h) | 2.1 mg/L | [6] |

TLm (Median Tolerance Limit) is the concentration of a toxic substance that produces death in 50% of the test organisms in a given time.

Experimental Protocols Overview

The data presented in the tables are derived from standardized toxicological studies. While detailed, step-by-step protocols are specific to the conducting laboratory, the general methodologies are outlined below.

-

Acute Oral and Dermal Toxicity Studies: These experiments typically involve the administration of varying doses of this compound to animal models, most commonly rats. For oral toxicity, the compound is administered via gavage, often in a vehicle like groundnut oil.[5] Dermal toxicity involves applying the substance to the skin. The animals are then observed over a set period (e.g., 14 days) for signs of toxicity and mortality, from which the LD50 value is calculated.

-

Ecotoxicity Studies: For aquatic organisms like fish, acute toxicity is often determined through static or semi-static bioassays.[6] Fish are exposed to a range of concentrations of this compound in water for a specified duration (e.g., 96 hours).[6] Mortality is recorded at regular intervals to determine the LC50. For avian species, the methodology is similar to oral toxicity studies in mammals.

Logical Workflow for Toxicity Assessment

The assessment of a chemical's toxicity, such as this compound, follows a structured workflow to determine its potential hazard. This process begins with understanding the chemical's properties and moves towards in vivo testing.

References

- 1. coromandel.biz [coromandel.biz]

- 2. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 3. This compound-induced changes in the profiles of acetylcholinesterase and acetylcholine in the brain of Anabas testudineus (Bloch): acute and delayed effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound toxicity: cumulative effects in rats [hero.epa.gov]

- 6. fisheriesjournal.com [fisheriesjournal.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Technical Grade Phenthoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of technical grade phenthoate, an organophosphate insecticide. The information is presented to support research, development, and safety assessments. All quantitative data are summarized in structured tables for ease of reference, and detailed methodologies for key experimental protocols are described.

Physical Properties of Technical Grade this compound

The physical characteristics of a substance are fundamental to understanding its behavior, environmental fate, and the appropriate methods for handling and formulation. The key physical properties of technical grade this compound are summarized in the table below.

| Property | Value | Conditions |

| Appearance | Yellowish to reddish liquid; colorless crystalline solid (pure) | Technical Grade; Pure |

| Odor | Pungent, garlic-like, aromatic | - |

| Melting Point | 17.5 ± 0.5 °C | - |

| Boiling Point | Decomposes at normal pressure before boiling; 100 °C | 1.80 Pa |

| Vapor Pressure | 5.3 mPa | 40 °C |

| 4 x 10⁻⁵ torr | 40 °C | |

| Density | 1.226 g/cm³ | 20 °C |

| Solubility in Water | 11 mg/L | 25 °C |

| ~200 mg/L (technical grade) | 20 °C | |

| Solubility in Organic Solvents | Readily miscible with most organic solvents including methanol, ethanol, acetone, xylene, benzene, and chloroform.[1] | - |

| n-Hexane: 120 g/L | 20 °C | |

| Kerosene: 340 g/L | 25 °C | |

| Octanol-Water Partition Coefficient (log Kow) | 3.69 | - |

| Flash Point | ~165 °C | Cleveland open-cup |

| Refractive Index | ~1.552 | 20 °C |

Chemical Properties of Technical Grade this compound

The chemical properties of this compound dictate its reactivity, stability, and degradation pathways. These are critical for assessing its environmental persistence and toxicological profile.

| Property | Description | Conditions |

| Molecular Formula | C₁₂H₁₇O₄PS₂ | - |

| Molecular Weight | 320.4 g/mol | - |

| Stability | Active ingredient content decreases by 1-2% after one year of storage at room temperature in original sealed containers.[2] | Room Temperature |

| Active ingredient content decreases by 1-4% after one month at 50°C.[2] | 50 °C | |

| Hydrolysis | Fairly stable in acidic to neutral aqueous solutions (pH 3.9-7.8).[2][3][4] | pH 3.9-7.8 |

| At pH 9.7, degradation is approximately 25% after 20 days.[2][4] | pH 9.7, 20 days | |

| The half-life is about 12 days at pH 8.0.[2][4] | pH 8.0 | |

| Degradation | In soil, this compound is rapidly degraded by heat-labile soil enzymes to this compound acid.[2][5] This is followed by extensive microbiological degradation to CO₂ under aerobic conditions.[2] | Soil |

| Photochemical conversion of the P=S group to P=O can occur under sunlight.[4] | Sunlight |

Key Experimental Methodologies

The determination of the physicochemical properties of pesticides like this compound is governed by standardized protocols to ensure data consistency and reliability. The following are summaries of the principles behind the methods used to determine the key properties listed above, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Melting Point / Melting Range (OECD 102)

This guideline describes several methods for determining the melting point of a substance.[1][6][7]

-

Principle: A small, representative sample of the substance is heated at a controlled rate, and the temperature at which the phase transition from solid to liquid occurs is observed.

-

Common Apparatus:

-

Capillary Method: The substance is packed into a capillary tube and heated in a liquid bath or a metal block.[6] The temperatures at the beginning and end of melting are recorded.

-

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): The sample and a reference material are subjected to the same temperature program. A difference in temperature between the sample and reference is recorded as the sample undergoes the endothermic melting process.[1][6] This method provides a precise measurement of the melting temperature and the enthalpy of fusion.

-

Vapor Pressure (OECD 104)

This guideline outlines various methods suitable for different vapor pressure ranges.[8][9][10][11]

-

Principle: The vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

-

Common Methods:

-

Dynamic Method (Cottrell's Method): The boiling temperature of the substance is measured at various specified pressures.

-

Static Method: The vapor pressure is measured at a thermal equilibrium in a closed system with a pressure measuring device.

-

Gas Saturation Method: A stream of inert gas is passed through or over the sample at a known rate, slow enough to ensure saturation. The amount of substance transported by the gas is determined, and the vapor pressure is calculated from this.

-

Water Solubility (OECD 105)

This guideline provides two primary methods for determining the water solubility of chemical substances.[12][13][14][15][16]

-

Principle: A saturated solution of the substance in water is prepared at a specific temperature, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

-

Methods:

-

Flask Method: Suitable for substances with solubilities above 10⁻² g/L. The substance is dissolved in water at a specific temperature with agitation until equilibrium is reached. The concentration of the substance in the aqueous solution is then analyzed after separation of undissolved particles.

-

Column Elution Method: Recommended for substances with low solubility (< 10⁻² g/L). A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, controlled rate to achieve saturation. The concentration of the substance in the eluate is measured.

-

Octanol-Water Partition Coefficient (Kow) (OECD 107, 117, 123)

The Kow is a measure of a chemical's lipophilicity and is a critical parameter for predicting environmental fate and bioaccumulation.[17]

-

Principle: The Kow is the ratio of the concentration of a chemical in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium.

-

Methods:

-

Shake-Flask Method (OECD 107): A solution of the substance in either n-octanol or water is placed in a vessel with the other solvent. The mixture is shaken until equilibrium is reached. The phases are then separated, and the concentration of the substance in each phase is determined.[17][18] This method is suitable for log Kow values between -2 and 5.[18]

-

HPLC Method (OECD 117): This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its Kow. The column is calibrated with reference substances of known log Kow values. This method is rapid and suitable for log Kow values in the range of 0 to 6.[17][18][19]

-

Slow-Stirring Method (OECD 123): This method is particularly suited for highly hydrophobic substances (log Kow > 5).[20] It minimizes the formation of micro-droplets, which can interfere with accurate measurements in the shake-flask method, by gently stirring the two phases until equilibrium is achieved.[17]

-

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic degradation of a chemical by hydrolysis in aqueous solutions at different pH values.[2][3][4][21][22]

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions of known pH (typically 4, 7, and 9). These solutions are maintained at a constant temperature in the dark. Samples are taken at various time intervals and analyzed for the concentration of the parent substance and, if possible, major hydrolysis products.

-

Procedure:

-

A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to estimate the rate of hydrolysis.

-

If significant hydrolysis is observed, a main study is performed at different temperatures to determine the hydrolysis rate constants and half-lives.

-

The degradation is typically assumed to follow pseudo-first-order kinetics, allowing for the calculation of rate constants (k) and half-lives (t₁/₂) at each pH.

-

Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical workflow for a key chemical property assessment.

Caption: Chemical structure of this compound highlighting key functional groups and reactive sites.

References

- 1. acri.gov.tw [acri.gov.tw]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 4. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 5. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. books.google.cn [books.google.cn]

- 9. Vapour/Pressure (isoteniscope) | Scymaris [scymaris.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. laboratuar.com [laboratuar.com]

- 13. oecd.org [oecd.org]

- 14. filab.fr [filab.fr]

- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 16. oecd.org [oecd.org]

- 17. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 19. oecd.org [oecd.org]

- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 21. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 22. oecd.org [oecd.org]

Phenthoate Solubility: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of Phenthoate in water and various organic solvents. The information is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, experimental protocols, and logical workflows to support laboratory work.

Quantitative Solubility Data

The solubility of this compound, an organothiophosphate insecticide, varies significantly depending on the solvent and temperature. The following tables summarize the available quantitative data for its solubility in water and organic solvents.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (mg/L) | Source |

| 20 | 200 (Technical Grade) | [1][2] |

| 24 | 10 (Pure Compound) | [1] |

| 24 | 11 | [3][4][5] |

| 25 | 11 | [6][7] |

| 25 | 10 | [8] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Source |

| n-Hexane | 20 | 120 g/L | [1][2] |

| n-Hexane | 25 | 116 g/L | [6] |

| Kerosene | 25 | 340 g/L | [6] |

| Ligroin | 20 | 17% | [1] |

| Diethylene Glycol | 20 | >20% | [1] |

| Petroleum Solvent | Not Specified | >100 g/L | [1] |

| Petroleum Spirit | 20 | 100-170 g/L | [2] |

| 1,2-Dimethoxyethane | 20 | >200 g/L (Pure) | [2] |

| Chloroform | Not Specified | Slightly Soluble | [9] |

| DMSO | Not Specified | Sparingly Soluble | [9] |

This compound is also described as readily miscible or soluble in a wide range of other organic solvents, including:

-

Cyclohexane[1]

-

Cyclohexanone[1]

-

Dioxane[1]

-

Ethyl Ether[1]

-

Methyl Cellosolve[1]

-

Xylene[6]

-

Dichloromethane[6]

-

Acetonitrile[6]

-

Tetrahydrofuran[6]

-

Aromatic Hydrocarbons[2]

-

Ketones[2]

-

Alcohols[2]

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the provided search results, a general methodology based on standard laboratory practices for pesticide solubility testing can be outlined. The following is a synthesized protocol that can be adapted for this compound.

Objective: To determine the solubility of this compound in a specific solvent (e.g., water, organic solvent) at a given temperature.

Materials:

-

This compound (analytical standard)

-

Solvent of interest (e.g., deionized water, HPLC-grade organic solvent)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars or a mechanical shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system with a suitable detector (e.g., FPD, NPD).

-

Vials for sample analysis

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess is crucial to ensure that a saturated solution is achieved.

-

Place the container in a constant temperature water bath or incubator set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous stirring or shaking is recommended.

-

-

Phase Separation:

-

After the equilibration period, allow the solution to stand undisturbed at the same constant temperature to allow the undissolved this compound to settle.

-

To further ensure the removal of solid particles, centrifuge the suspension at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

-

Filter the aliquot through a syringe filter (pre-conditioned with the solvent) into a clean vial. This step is critical to remove any remaining microparticles.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., HPLC or GC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the determined concentration by the dilution factor.

-

The resulting value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for determining this compound solubility.

References

- 1. 531. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 2. This compound | C12H17O4PS2 | CID 17435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound(2597-03-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. ars.usda.gov [ars.usda.gov]

- 6. coromandel.biz [coromandel.biz]

- 7. simonisbv.nl [simonisbv.nl]

- 8. This compound CAS#: 2597-03-7 [m.chemicalbook.com]

- 9. 2597-03-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The History of Phenthoate: From Discovery to Agricultural Mainstay

An In-depth Technical Guide on the Core of Phenthoate's Journey

This compound, an organophosphate insecticide, was first introduced in 1961 by the Italian company Montecatini. It emerged as a broad-spectrum, non-systemic insecticide and acaricide, valued for its contact and stomach action against a wide array of agricultural pests. This technical guide delves into the history of its discovery, its extensive use in agriculture, and the scientific methodologies employed to understand its efficacy and toxicological profile.

Discovery and Synthesis

This compound, chemically known as S-α-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate, was developed as part of the broader expansion of organophosphate chemistry in the mid-20th century. While specific details of the initial discovery by Montecatini are not extensively publicized, the general synthetic route is well-established.

Experimental Protocol: Industrial Synthesis of this compound

The industrial synthesis of this compound is a two-step process:

-

Chlorination of Ethyl Phenylacetate: The process begins with the chlorination of ethyl phenylacetate. This reaction introduces a chlorine atom at the alpha-carbon position, forming ethyl α-chloro-phenylacetate. This intermediate is crucial for the subsequent phosphorylation step.

-

Reaction with O,O-dimethyldithiophosphoric acid: The chlorinated intermediate is then reacted with the sodium or ammonium salt of O,O-dimethyldithiophosphoric acid. This nucleophilic substitution reaction results in the formation of the this compound molecule.

Reaction: (C₆H₅)CH(Cl)COOC₂H₅ + (CH₃O)₂P(S)SNa → (C₆H₅)CH(S-P(S)(OCH₃)₂)COOC₂H₅ + NaCl

The technical grade this compound produced is typically a reddish-yellow oily liquid with a characteristic aromatic odor.[1] Purification is carried out to remove impurities that can affect its toxicity and stability.

Agricultural Use and Efficacy

This compound has been widely utilized globally to control a variety of sucking and chewing insects, as well as mites, across a broad range of crops. Its effectiveness stems from its ability to act as a cholinesterase inhibitor, leading to the rapid paralysis and death of targeted pests.[2][3]

This compound has been formulated in various ways, including as emulsifiable concentrates (EC), wettable powders, dusts, and granules, to suit different application needs.[4]

Table 1: Target Pests of this compound [4][5][6]

| Pest Group | Common Examples |

| Lepidoptera | Bollworms, Stem borers |

| Hemiptera | Aphids, Leafhoppers, Mealybugs, Scale insects, Whiteflies |

| Thysanoptera | Thrips |

| Diptera | Mosquitoes, Houseflies, Blowflies |

| Acari | Mites |

Table 2: Major Crops Treated with this compound and Typical Application Rates [4][5][6]

| Crop | Typical Application Rate (g a.i./ha) |

| Rice | 500 - 1000 |

| Cotton | 500 - 1000 |

| Vegetables (e.g., brassicas, tomatoes) | 500 - 750 |

| Fruits (e.g., citrus, pome fruits) | 500 - 1000 |

| Tea | 500 - 750 |

| Tobacco | 500 - 750 |

Mode of Action: Cholinesterase Inhibition

The insecticidal activity of this compound is due to its irreversible inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[4][7]

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Toxicological Profile

The toxicity of this compound has been evaluated in various organisms. Like other organophosphates, it exhibits toxicity to non-target species, including mammals, birds, and aquatic life.

Experimental Protocol: Acute Oral Toxicity (LD50) Determination in Rats (Based on OECD Guideline 425)

This protocol outlines the determination of the median lethal dose (LD50) of a substance.

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used. The weight variation of the animals should not exceed ±20% of the mean weight.

-

Housing and Feeding: Animals are housed in individual cages under controlled conditions of temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, such as corn oil.

-

Administration: A single dose of the test substance is administered to each animal by oral gavage. The volume administered is generally kept constant by adjusting the concentration of the test substance.

-

Procedure (Up-and-Down Method):

-

A single animal is dosed at a starting dose level below the estimated LD50.

-

If the animal survives, the next animal is dosed at a higher dose level.

-

If the animal dies, the next animal is dosed at a lower dose level.

-

This process is continued for a series of animals, with the dose for each subsequent animal being adjusted up or down based on the outcome for the previous animal.

-

-

Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Table 3: Acute Toxicity of this compound

| Species | Route | LD50 | Reference |

| Rat (male) | Oral | 116 mg/kg | [Gupta, 1984][4] |

| Rat | Dermal | >2000 mg/kg | [5] |

| Pheasant | Oral | 218 mg/kg | [5] |

| Quail | Oral | 300 mg/kg | [5] |

| Fish (Carp) | - | 2.5 ppm (48h) | [5] |

| Fish (Goldfish) | - | 2.4 ppm (48h) | [5] |

| Bee | Contact | 0.306 µ g/bee | [5] |

Residue Analysis in Agricultural Commodities

To ensure food safety and regulate the use of this compound, robust analytical methods are required to determine its residue levels in crops. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by instrumental analysis is a widely adopted approach.

Experimental Protocol: this compound Residue Analysis using QuEChERS and GC-MS/MS

This protocol provides a general workflow for the analysis of this compound residues in a fruit or vegetable matrix.

Caption: QuEChERS workflow for pesticide residue analysis.

Table 4: this compound Residues in Citrus Fruits from Supervised Trials [8]

| Crop | Country | Application Rate (kg a.i./ha) | PHI (days) | Residue (mg/kg) |

| Orange | Italy | 0.75 | 21 | 0.32 |

| Orange | South Africa | 1.5 | 21 | 0.45 |

| Lemon | Japan | 1.5 | 14 | 0.68 |

| Grapefruit | USA | 1.25 | 14 | 0.55 |

| PHI: Pre-Harvest Interval |

Conclusion

This compound has had a long history as an effective and widely used insecticide. Its discovery by Montecatini in 1961 provided farmers with a valuable tool for pest management. Understanding its synthesis, mode of action, and toxicological profile through detailed scientific investigation has been crucial for its regulation and safe use in agriculture. The development of advanced analytical techniques like QuEChERS with GC-MS/MS continues to be vital for monitoring its residues in food and ensuring consumer safety. As with many older pesticides, the use of this compound has been subject to increasing scrutiny and regulation in various parts of the world due to environmental and health concerns.

References

- 1. 558. This compound (Pesticide residues in food: 1981 evaluations) [inchem.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

Early studies on Phenthoate toxicology and efficacy

An In-depth Technical Guide to Early Studies on Phenthoate Toxicology and Efficacy

Introduction

This compound is a non-systemic organophosphate insecticide and acaricide known for its contact and stomach action against a broad spectrum of agricultural pests.[1][2] As with other compounds in its class, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[2][3][4] Early research into this compound focused on quantifying its toxicological profile to establish safe handling and consumption limits, as well as determining its efficacy for crop protection. This guide provides a technical overview of these foundational studies, presenting key quantitative data, experimental methodologies, and the biochemical pathways involved.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary toxicological effect of this compound stems from its ability to inhibit acetylcholinesterase (AChE).[2][3] In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft, binds to postsynaptic receptors to propagate a nerve signal, and is then rapidly hydrolyzed by AChE. This enzymatic breakdown terminates the signal.

This compound, like other organophosphates, phosphorylates a serine residue at the active site of AChE, rendering the enzyme non-functional.[4] This leads to the accumulation of ACh in the synapse, causing continuous stimulation of cholinergic receptors.[4][5] The resulting cholinergic crisis manifests as a range of symptoms, from tremors and convulsions to respiratory failure and, ultimately, death.[4] This mechanism is the basis for its insecticidal action and its toxicity in non-target organisms.[1]

Toxicological Profile

Early toxicological assessments of this compound aimed to determine its acute and chronic effects across various species and exposure routes.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from early toxicological studies.

Table 1: Acute Toxicity of this compound

| Species | Route | LD50 / LC50 | Vehicle/Formulation | Reference |

|---|---|---|---|---|

| Rat | Oral | 116 mg/kg | Groundnut Oil | [6][7] |

| Rat | Oral | 410 mg/kg | Technical (50% EC) | [8] |

| Rat | Oral | 400 mg/kg | ISO | [9] |

| Rat | Dermal | >5,000 mg/kg | Technical (50% EC) | [8] |

| Rat | Dermal | 700 mg/kg | ISO | [9] |

| Rat | Inhalation | LC50 (4h) >4.27 mg/L air | Technical | [10] |

| Rat | Inhalation | LC50 (4h) 3.17 mg/L | Technical (50% EC) | [8] |

| Mouse | Oral | 350-400 mg/kg | Technical | [3] |

| Rabbit | Dermal | 72.0 mg/kg | - |[2] |

Table 2: Chronic Toxicity, NOEL, and ADI of this compound

| Species | Study Duration | Endpoint | NOEL | ADI | Reference |

|---|---|---|---|---|---|

| Dog | 104 weeks | Chronic Toxicity | 0.29 mg/kg/day (male) | - | [8][10] |

| Dog | 104 weeks | Chronic Toxicity | 0.33 mg/kg/day (female) | - | [8] |

| Rat | 118 weeks | Carcinogenicity | Not Carcinogenic | - | [8] |

| Human | - | Acceptable Daily Intake | - | 0.003 mg/kg bw/day |[2] |

Table 3: Ecotoxicity of this compound

| Species | Endpoint | Value | Reference |

|---|---|---|---|

| Pheasant | Acute Oral LD50 | 218 mg/kg | [10] |

| Quail | Acute Oral LD50 | 300 mg/kg | [10] |

| Carp | TLm (48h) | 2.5 ppm | [10] |

| Goldfish | TLm (48h) | 2.4 ppm | [10] |

| Labeo rohita | LC50 (96h) | 2.1 mg/L | [11] |

| Bees | Acute Contact LD50 | 0.306 µ g/bee |[10] |

Efficacy Against Pests